molecular formula C10H11N5O B2914114 1-methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one CAS No. 2320224-08-4

1-methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one

Cat. No.: B2914114
CAS No.: 2320224-08-4
M. Wt: 217.232
InChI Key: OELSELIUHYHMOX-UHFFFAOYSA-N
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Description

1-methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with a methyl group and a 4-methylpyrimidin-2-ylamino group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine moiety and exhibit diverse biological activities.

    Pyrazinone derivatives: Compounds with a pyrazinone core are known for their pharmacological properties.

Uniqueness

1-methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazinone core with a 4-methylpyrimidin-2-ylamino group makes it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

1-methyl-3-[(4-methylpyrimidin-2-yl)amino]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-7-3-4-12-10(13-7)14-8-9(16)15(2)6-5-11-8/h3-6H,1-2H3,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELSELIUHYHMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2=NC=CN(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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